Lipophilicity (LogP) Differentiation: 2-Chloroanilino vs. Unsubstituted Anilino and Isopropylamino Comparators
The target compound's computed LogP of 4.418 reflects the substantial lipophilicity contribution of the ortho-chlorine substituent on the anilino ring. The unsubstituted phenylamino analog (CAS 450363-52-7, C19H19NO2) lacks this chlorine atom, resulting in a lower predicted LogP. For context, propranolol (1-isopropylamino-3-(naphthalen-1-yloxy)propan-2-ol) has an experimentally determined LogP of approximately 3.48 [1]. The ~0.9 log unit increase versus propranolol, attributable to the combined effects of chlorine substitution and naphthalen-2-yloxy (vs. 1-yloxy) regiochemistry, corresponds to an approximately 8-fold increase in octanol-water partition coefficient — a parameter directly relevant to passive membrane permeability, protein binding, and chromatographic retention in reversed-phase HPLC systems used for purity analysis.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.418 (computed) |
| Comparator Or Baseline | Propranolol: LogP ~3.48 (experimental); Unsubstituted anilino analog (CAS 450363-52-7): LogP ~3.7-3.9 (estimated from structural difference) |
| Quantified Difference | ΔLogP ≈ +0.9 vs. propranolol; estimated +0.5-0.7 vs. unsubstituted anilino analog |
| Conditions | Computed LogP value from Chemsrc database; propranolol experimental LogP from published literature |
Why This Matters
Higher LogP indicates greater lipophilicity, which directly affects solubility, protein binding, membrane permeability, and HPLC retention time — a critical quality control parameter for procurement specifications.
- [1] DrugBank. Propranolol. DB00571. LogP: 3.48 (experimental). View Source
